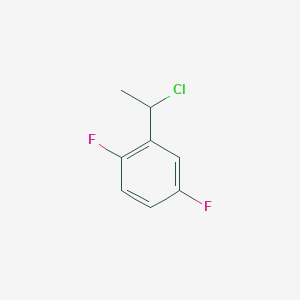

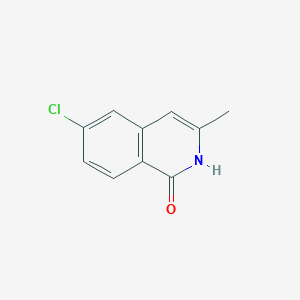

![molecular formula C16H12N4O2 B2539946 (5-phenylisoxazol-3-yl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone CAS No. 1448131-23-4](/img/structure/B2539946.png)

(5-phenylisoxazol-3-yl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "(5-phenylisoxazol-3-yl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone" is a novel chemical entity that appears to be related to a class of compounds with potential biological activities. Although the exact compound is not directly mentioned in the provided papers, the papers discuss related compounds with isoxazole and pyrrolopyrimidine moieties, which are of interest due to their pharmacological properties.

Synthesis Analysis

The synthesis of related compounds involves strategic chemical reactions that allow for the formation of complex structures. For instance, the synthesis of 6-methylisoxazolo[5,4-d]isoxazol-3-yl-aryl-methanones was achieved through a nitro-nitrite rearrangement using vinylogous nitroaldol adducts as synthons under mild conditions . Similarly, a tetrahydro-4H-(pyrrolo[3,4-d]isoxazol-3-yl)methanamine scaffold was synthesized using a [1,3]-dipolar cycloaddition reaction, which is a versatile method for constructing heterocyclic compounds . These methods could potentially be adapted for the synthesis of the target compound.

Molecular Structure Analysis

The molecular structure of compounds within this class is characterized by the presence of isoxazole and pyrrolopyrimidine rings. These structural motifs are known to impart certain conformational stability and are often used in the design of compounds with specific biological activities. For example, the tetrahydro-4H-(pyrrolo[3,4-d]isoxazol-3-yl)methanamine scaffold was designed to stabilize parallel turn conformations in peptides . Understanding the molecular structure is crucial for predicting the biological function and potential applications of the compound.

Chemical Reactions Analysis

The chemical reactivity of such compounds is influenced by their functional groups and the inherent stability of their heterocyclic frameworks. The [1,3]-dipolar cycloaddition reaction mentioned in the synthesis of the diamino scaffold is a key reaction that can be exploited for further functionalization of the compound. Additionally, the nitro-nitrite rearrangement used in the synthesis of methanone derivatives indicates a potential for diverse chemical transformations that could be applied to the target compound for generating analogs with varied biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds, such as lipophilicity and solubility, are important for their drug-likeness and potential as pharmaceutical agents. The compounds were assessed for molecular properties prediction, drug-likeness, lipophilicity, and solubility parameters using various software tools . These properties are essential for determining the pharmacokinetic and pharmacodynamic profiles of the compounds, which are critical for their development as drugs.

Relevant Case Studies

The papers provided discuss the biological activities of related compounds, such as anti-inflammatory activity and anticonvulsant activity . For instance, a derivative was found to be a potent anticonvulsant agent with a high protective index, surpassing that of the reference drug phenytoin . These case studies highlight the therapeutic potential of compounds with isoxazole and pyrrolopyrimidine moieties, suggesting that the target compound may also possess significant biological activities worthy of further investigation.

Propiedades

IUPAC Name |

5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl-(5-phenyl-1,2-oxazol-3-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N4O2/c21-16(20-8-12-7-17-10-18-14(12)9-20)13-6-15(22-19-13)11-4-2-1-3-5-11/h1-7,10H,8-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNZJZYSBLRVZTR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CN=CN=C2CN1C(=O)C3=NOC(=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5-phenylisoxazol-3-yl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

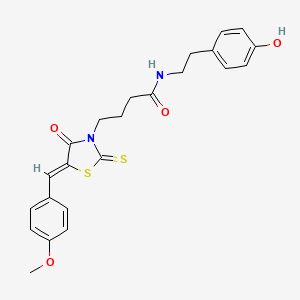

![4-[4-[6-(3-Fluorophenyl)pyridazin-3-yl]piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B2539863.png)

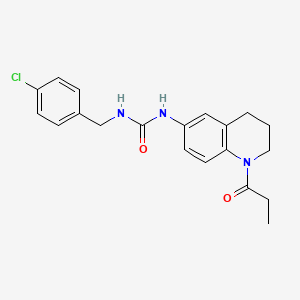

![N-[4-Chloro-2-(2,6-dimethylpiperidine-1-carbonyl)phenyl]prop-2-enamide](/img/structure/B2539864.png)

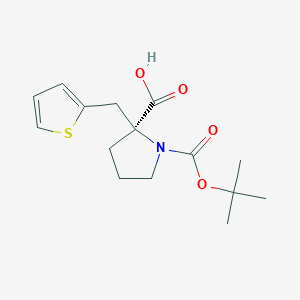

![3-(4-Methoxyphenyl)-1-(4-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)piperazin-1-yl)propan-1-one](/img/structure/B2539867.png)

![[1-[(1-Cyanocyclohexyl)amino]-1-oxopropan-2-yl] 4-[(4-ethoxyphenyl)sulfonylamino]benzoate](/img/structure/B2539869.png)

![N-cyclohexyl-2-(3-oxo-5-sulfanylidene-2,6-dihydroimidazo[1,2-c]quinazolin-2-yl)acetamide](/img/structure/B2539876.png)

![3-butyl-1-methyl-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2539880.png)

![(4-iodophenyl)[7-(trifluoromethyl)-2,3,3a,4-tetrahydropyrrolo[1,2-a]quinoxalin-5(1H)-yl]methanone](/img/structure/B2539883.png)